
5-(2,6-Dimethylphenyl)-3-methyl-5-oxovaleric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,6-Dimethylphenyl)-3-methyl-5-oxovaleric acid, also known as DMVOA, is a chemical compound that has been studied extensively in scientific research due to its potential therapeutic applications. This compound is a derivative of valproic acid and has been shown to have a variety of biochemical and physiological effects.
Applications De Recherche Scientifique
1. Metabolic Signaling and Energy Expenditure
5-(2,6-Dimethylphenyl)-3-methyl-5-oxovaleric acid plays a role in the metabolic signaling axis of brown and beige adipose tissue. It is involved in systemic energy expenditure, showing potential implications for obesity and diabetes treatments. This compound has been linked to the induction of a brown adipocyte-specific phenotype in white adipocytes and mitochondrial oxidative energy metabolism in skeletal myocytes, both in vitro and in vivo (Whitehead et al., 2021).
2. Structural Chemistry
The compound's crystal structure has been studied to understand its chemical behavior better. One study focused on its reaction with other compounds, highlighting its potential in forming structurally unique derivatives, which could be valuable in various chemical applications (Gelli et al., 1994).
3. Nonlinear Optical Properties
Research has been conducted on the nonlinear optical properties of derivatives of 5-(2,6-Dimethylphenyl)-3-methyl-5-oxovaleric acid. These properties are essential for applications in photonic devices and materials science (Murthy et al., 2013).
4. Photorelease of Carboxylic Acids
Another significant application of derivatives of this compound is in the photorelease of carboxylic acids. This has implications for organic synthesis and biochemistry, where it can be used as a photoremovable protecting group (Klan et al., 2000).
5. Luminescence Sensing
Some derivatives of 5-(2,6-Dimethylphenyl)-3-methyl-5-oxovaleric acid have been explored for their luminescence sensing capabilities. This could be useful in developing new sensors for various chemicals (Shi et al., 2015).
Propriétés
IUPAC Name |
5-(2,6-dimethylphenyl)-3-methyl-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-9(8-13(16)17)7-12(15)14-10(2)5-4-6-11(14)3/h4-6,9H,7-8H2,1-3H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXNVEMDRLFYSHU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)CC(C)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,6-Dimethylphenyl)-3-methyl-5-oxovaleric acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

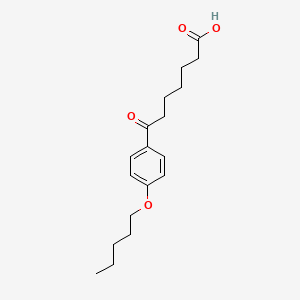

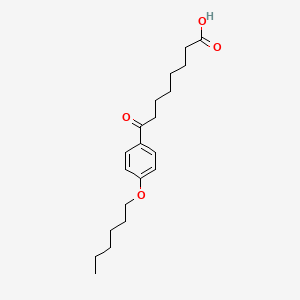
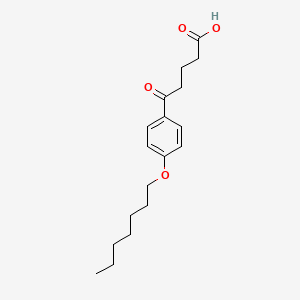

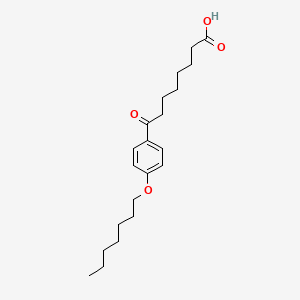
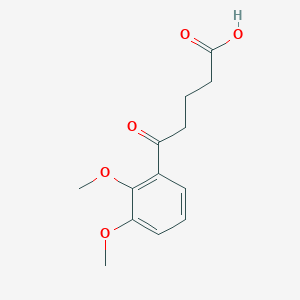
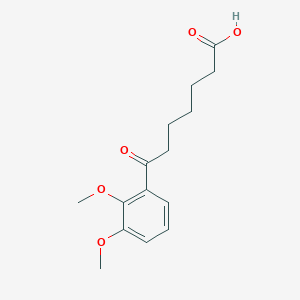
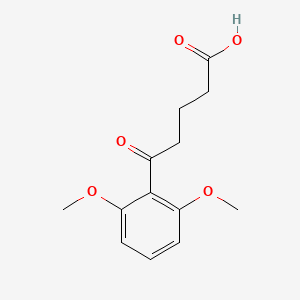
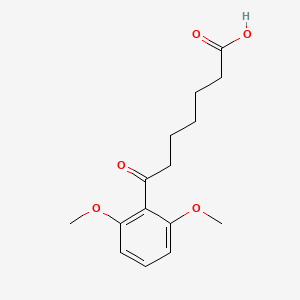
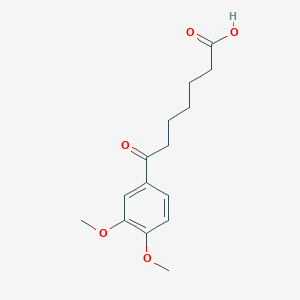

![5-[3-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid](/img/structure/B1325777.png)
![6-[3-(N,N-Dimethylamino)phenyl]-6-oxohexanoic acid](/img/structure/B1325778.png)